molecular formula C12H17Cl3N2O B1463405 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1073155-04-0

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1463405
CAS No.: 1073155-04-0
M. Wt: 311.6 g/mol
InChI Key: IDCPISRQBGJFNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and piperazine.

    Reaction: The 4-chlorobenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanol.

    Substitution: Various substituted phenylpiperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors in the body, modulating their activity.

    Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other phenylpiperazines, such as:

  • 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
  • 1-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Uniqueness:

  • Chlorine Substitution: The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and biological properties.
  • Reactivity: The chlorine atom can participate in unique substitution reactions, providing a pathway for the synthesis of diverse derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCPISRQBGJFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
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1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

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